(2R,3S)-2-amino-4-hydroxy-3-methylpentanoic acid
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Overview
Description
(2R,3S)-2-amino-4-hydroxy-3-methylpentanoic acid is a chiral amino acid derivative with significant importance in various scientific fields. This compound is known for its unique stereochemistry, which plays a crucial role in its biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-amino-4-hydroxy-3-methylpentanoic acid typically involves the use of stereoselective methods to ensure the correct configuration of the chiral centers. One common approach is the asymmetric synthesis starting from readily available chiral precursors. For example, the use of chiral catalysts or auxiliaries can help achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Specific strains of microorganisms are engineered to produce the compound in high yields. The fermentation broth is then subjected to various purification steps, including selective adsorption and elution techniques .
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-amino-4-hydroxy-3-methylpentanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The amino group can be reduced to form various derivatives.
Substitution: The hydroxyl and amino groups can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various acylating agents for substitution reactions .
Major Products
The major products formed from these reactions include ketones, alcohols, amides, and esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2R,3S)-2-amino-4-hydroxy-3-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a substrate for studying enzyme kinetics and mechanisms.
Medicine: The compound is investigated for its potential therapeutic effects, including its role in metabolic pathways and disease models.
Industry: It is used in the production of pharmaceuticals and as a precursor for various chemical syntheses
Mechanism of Action
The mechanism of action of (2R,3S)-2-amino-4-hydroxy-3-methylpentanoic acid involves its interaction with specific enzymes and receptors in biological systems. The compound can act as an inhibitor or activator of certain metabolic pathways, depending on its concentration and the presence of other cofactors. Molecular targets include enzymes involved in amino acid metabolism and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chiral amino acids and their derivatives, such as (2S,3R)-2-amino-4-hydroxy-3-methylpentanoic acid and (2R,3R)-2-amino-4-hydroxy-3-methylpentanoic acid.
Uniqueness
The uniqueness of (2R,3S)-2-amino-4-hydroxy-3-methylpentanoic acid lies in its specific stereochemistry, which imparts distinct biological and chemical properties. This configuration can lead to different interactions with enzymes and receptors compared to its stereoisomers .
Properties
Molecular Formula |
C6H13NO3 |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(2R,3S)-2-amino-4-hydroxy-3-methylpentanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-3(4(2)8)5(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t3-,4?,5-/m1/s1 |
InChI Key |
OSCCDBFHNMXNME-MCZAYYIJSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)N)C(C)O |
Canonical SMILES |
CC(C(C)O)C(C(=O)O)N |
Origin of Product |
United States |
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